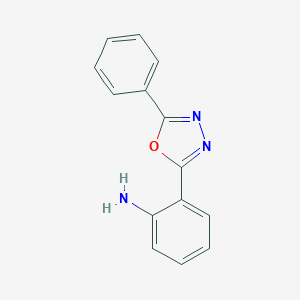

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, also known as POPOP, is a fluorescent dye that is commonly used in scientific research. POPOP is a member of the oxadiazole family of compounds, which are known for their fluorescent properties.

科学的研究の応用

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is commonly used in scientific research as a fluorescent dye. It is particularly useful in the study of biological systems, where it can be used to label and visualize specific molecules or structures. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is also used in the study of materials science, where it can be used to measure the properties of materials such as polymers and nanoparticles.

作用機序

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. This property is known as fluorescence, and it is used to visualize molecules or structures that are labeled with 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline involves the absorption of light by the dye molecule, followed by the emission of light at a longer wavelength.

Biochemical and Physiological Effects

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it is important to note that high concentrations of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline can interfere with cellular processes and may cause cellular damage.

実験室実験の利点と制限

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline has several advantages for use in lab experiments. It is a highly fluorescent dye that is relatively easy to synthesize and purify. It is also non-toxic and can be used to label a wide variety of molecules or structures. However, 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline has some limitations. It is not suitable for use in live-cell imaging, as it can be toxic at high concentrations. Additionally, it has a relatively short fluorescence lifetime, which limits its use in some types of experiments.

将来の方向性

There are several future directions for research involving 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. One area of research is the development of new fluorescent dyes that have longer fluorescence lifetimes and are less toxic than 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Another area of research is the development of new methods for using 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline to label and visualize specific molecules or structures. Finally, there is a need for further research into the potential toxic effects of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline on cellular processes.

合成法

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with phenyl isocyanate and the reaction of 2-nitroaniline with phenyl isocyanate. The most common method for synthesizing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is the reaction of 2-aminobenzoic acid with phenyl isocyanate, which yields 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline with a high degree of purity.

特性

CAS番号 |

23047-95-2 |

|---|---|

製品名 |

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline |

分子式 |

C14H11N3O |

分子量 |

237.26 g/mol |

IUPAC名 |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |

InChI |

InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H,15H2 |

InChIキー |

BRUOFARTOPHRMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |

正規SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |

その他のCAS番号 |

23047-95-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)